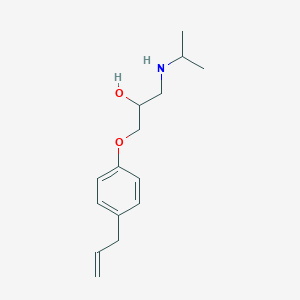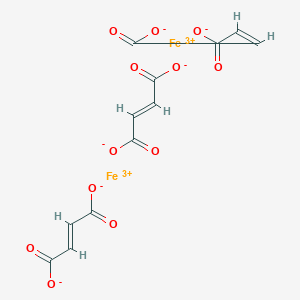
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Descripción general
Descripción
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol: is a complex ester derived from 9-octadecenoic acid (commonly known as oleic acid) and 2,2-bis(hydroxymethyl)-1,3-propanediol (commonly known as pentaerythritol). This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol typically involves esterification reactions. The process generally includes the following steps:
Esterification Reaction: Oleic acid reacts with pentaerythritol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation. The temperature is maintained around 150-200°C.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of this ester is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The ester can undergo oxidation reactions, particularly at the double bond of the oleic acid moiety, leading to the formation of epoxides or hydroxylated products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to oleic acid and pentaerythritol.
Transesterification: The ester can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild heating conditions.
Major Products:
Oxidation: Epoxides, diols, or hydroxy acids.
Hydrolysis: Oleic acid and pentaerythritol.
Transesterification: New esters depending on the alcohol or ester used.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: Used as a monomer or cross-linking agent in the synthesis of biodegradable polymers and resins.
Lubricants: Acts as a base for the formulation of high-performance lubricants and greases.
Biology and Medicine:
Drug Delivery: Utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Cosmetics: Incorporated in skincare products for its moisturizing properties and ability to enhance the stability of formulations.
Industry:
Coatings and Paints: Used in the production of alkyd resins for coatings and paints, providing durability and flexibility.
Plasticizers: Functions as a plasticizer in the manufacturing of flexible plastics and elastomers.
Mecanismo De Acción
The compound exerts its effects primarily through its ester linkage and the presence of the oleic acid moiety. The ester bond can undergo hydrolysis, releasing oleic acid and pentaerythritol, which can then participate in various biochemical pathways. The oleic acid component can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
9,12-Octadecadienoic acid (Z,Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol: Similar structure but with an additional double bond in the fatty acid chain.
Stearic acid ester with 2,2-bis(hydroxymethyl)-1,3-propanediol: Saturated fatty acid ester, lacking the double bond present in oleic acid.
Uniqueness:
Double Bond: The presence of the double bond in the oleic acid moiety imparts unique chemical reactivity and biological properties, distinguishing it from saturated esters.
Versatility: The compound’s ability to undergo various chemical reactions and its applications across multiple fields highlight its versatility compared to similar esters.
This detailed overview provides a comprehensive understanding of 9-octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);6-9H,1-4H2/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWLNYJOVMFZNY-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12772-47-3 | |
| Record name | Pentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12772-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)



![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)








